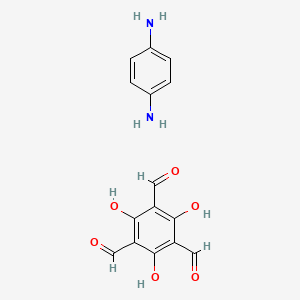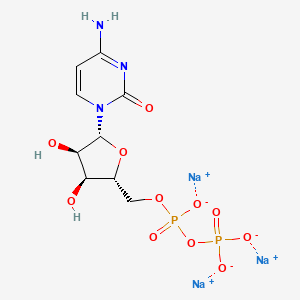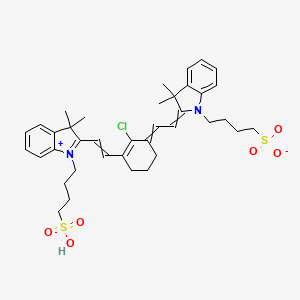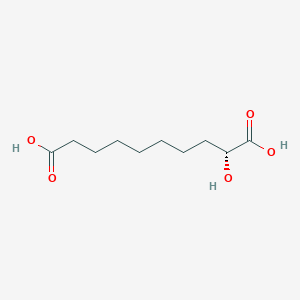
SEluc-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SEluc-2 is a bioluminescent probe derived from firefly luciferin. It is specifically designed for the sensitive and selective detection of thiols in living cells . This compound exhibits a significant enhancement in fluorescence intensity when incubated with cysteine, making it a valuable tool in various biological and chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SEluc-2 involves the derivatization of firefly luciferin. The specific synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves multiple steps of organic synthesis, including functional group modifications and purification processes .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as laboratory preparation but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: SEluc-2 primarily undergoes reactions involving thiols. The key reaction is the enhancement of fluorescence intensity upon interaction with thiols such as cysteine .
Common Reagents and Conditions:
Reagents: Cysteine or other thiol-containing compounds.
Conditions: Incubation at specific temperatures and pH levels to optimize the reaction and fluorescence intensity.
Major Products: The major product of the reaction between this compound and thiols is a fluorescent complex that emits light at a specific wavelength (533 nm) when excited .
Scientific Research Applications
SEluc-2 has a wide range of applications in scientific research, including but not limited to:
Mechanism of Action
The mechanism of action of SEluc-2 involves its interaction with thiols, leading to a significant increase in fluorescence intensity. This interaction is highly selective and sensitive, allowing for the detection of even low concentrations of thiols in complex biological environments . The molecular target of this compound is the thiol group, and the pathway involves the formation of a fluorescent complex that emits light upon excitation .
Comparison with Similar Compounds
Luciferin: The parent compound from which this compound is derived, used in various bioluminescent assays.
Uniqueness of this compound: this compound stands out due to its higher sensitivity and selectivity for thiols, making it a more effective tool for detecting thiols in living cells. Its enhanced fluorescence intensity and rapid response time further contribute to its uniqueness and utility in scientific research .
Properties
Molecular Formula |
C15H16N2O4S3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(4S)-2-(6-tert-butylsulfinyloxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4S3/c1-15(2,3)24(20)21-8-4-5-9-11(6-8)23-13(16-9)12-17-10(7-22-12)14(18)19/h4-6,10H,7H2,1-3H3,(H,18,19)/t10-,24?/m1/s1 |
InChI Key |
RTJSOILZPWXLDW-URGTUCKKSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)OC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O |
Canonical SMILES |
CC(C)(C)S(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)
![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)

![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)



![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)

![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)

![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)
